molecular formula C16H14N2O3 B140843 2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE CAS No. 132207-28-4

2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE

Cat. No.: B140843
CAS No.: 132207-28-4
M. Wt: 282.29 g/mol
InChI Key: DUVTXUGBACWHBP-UHFFFAOYSA-N
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Description

2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE is a novel benzimidazole derivative offered for research use in chemical biology and pharmaceutical development. Benzimidazole is a privileged scaffold in medicinal chemistry, known for its structural similarity to purines, which allows it to interact with a wide range of enzymatic targets . This specific compound features a benzimidazole core substituted with a phenoxy methyl linker and a carbomethoxy group, a structure designed to potentially enhance binding affinity and modulate physicochemical properties. Benzimidazole derivatives are extensively investigated for their diverse pharmacological potential. They have demonstrated significant activity in preclinical studies as anti-inflammatory and analgesic agents, often through targeted inhibition of enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1) . Furthermore, the benzimidazole core is a common feature in compounds with potent anticancer properties, which may work through mechanisms such as disruption of microtubule polymerization, induction of apoptosis, and inhibition of various epigenetic targets like histone deacetylases (HDACs) and DNA methyltransferases (DNMTs) . Additional research avenues for benzimidazole-based compounds include their development as antiparasitic agents, with some derivatives showing efficacy against pathogens like Trichinella spiralis , and as antimicrobials, with studies indicating their ability to bind to microbial DNA . The structural flexibility of the benzimidazole nucleus allows for strategic modifications to optimize potency, selectivity, and drug-like properties, making it a highly valuable template for designing new bioactive molecules . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(1H-benzimidazol-2-ylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-16(19)11-6-2-5-9-14(11)21-10-15-17-12-7-3-4-8-13(12)18-15/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVTXUGBACWHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565144
Record name Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132207-28-4
Record name Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Material Activation : Methyl 2-(cyanomethoxy)benzenecarboxylate undergoes nucleophilic substitution with o-phenylenediamine. The cyanomethoxy group (–O–CN) acts as a leaving group, facilitating the formation of a methylene bridge (–CH₂–) between the benzimidazole core and the phenoxy moiety.

  • Cyclization : Under acidic conditions (e.g., HCl or acetic acid), the amine groups of o-phenylenediamine condense to form the benzimidazole ring. This step is exothermic and requires temperature control at 80–100°C.

  • Esterification : The carbomethoxy group (–COOCH₃) remains intact throughout the reaction, requiring no additional protection/deprotection steps.

Key Data :

ParameterValueSource
Yield85–90%
Reaction Time4–6 hours
Temperature80–100°C
Melting Point175–178°C

Optimization Insights

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and intermediate stability.

  • Catalyst Use : Sodium thiosulfate (0.1–1 mol%) accelerates cyclization without byproduct formation.

  • pH Control : Maintaining a weakly acidic environment (pH 4–5) prevents ester hydrolysis.

Multi-Step Synthesis via Cyanamide Intermediate

An alternative approach, adapted from patent CN102351800A, employs a three-step sequence involving methyl chloroformate and cyanamide . While originally developed for a related benzimidazole derivative, this method is adaptable to this compound with modifications.

Stepwise Procedure

  • Cyanamide Reaction :
    Methyl chloroformate reacts with cyanamide under alkaline conditions (pH > 9) to form methyl cyanocarbamate . Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity.

  • Acidification :
    The sodium salt of methyl cyanocarbamate is treated with 4–5 M HCl to protonate the intermediate, followed by extraction with hexanol.

  • Ring-Closing :
    Condensation of methyl cyanocarbamate with 4-methyl-o-phenylenediamine in the presence of 35% HCl and formaldehyde yields the benzimidazole core. The phenoxymethyl side chain is introduced via a Mannich-type reaction.

Key Data :

ParameterValueSource
Overall Yield65–73%
Critical CatalystSodium thiosulfate (0.5 mol%)
Final Product Purity>99% (HPLC)

Comparative Analysis of Methods

Efficiency and Scalability

  • One-Pot Synthesis : Superior for small-scale production (85–90% yield) but requires precise temperature control to avoid side reactions.

  • Multi-Step Synthesis : Better suited for industrial scalability due to modular steps, albeit with a lower overall yield (65–73%).

Byproduct Management

  • Cyanide Byproducts : The one-pot method generates trace HCN, necessitating scrubbers.

  • Waste Streams : The multi-step approach produces NaCl and water, simplifying disposal.

Spectroscopic Characterization

Post-synthesis validation relies on spectral data:

  • IR (KBr) : N–H stretch at 3385 cm⁻¹, C–N vibration at 1273 cm⁻¹.

  • ¹H NMR (DMSO-d₆) :

    • δ 2.36 (s, 3H, CH₃ from carbomethoxy).

    • δ 7.19–7.26 (m, aromatic protons).

  • MS (m/z) : Molecular ion peak at m/z 282.29 [M+H]⁺.

Industrial Applications and Challenges

While laboratory-scale syntheses are well-established, industrial production faces hurdles:

  • Cost of Cyanamide : High purity cyanamide increases raw material expenses.

  • Regulatory Compliance : Handling methyl chloroformate requires stringent safety protocols due to its toxicity .

Chemical Reactions Analysis

Types of Reactions

2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

2-[(2'-Carbomethoxyphenoxy)methyl]-benzimidazole features a benzimidazole core, which is known for its biological activity, making it a candidate for pharmaceutical research. The presence of the carbomethoxyphenoxy group enhances its solubility and reactivity, which are critical for its applications in drug development and organic synthesis.

Pharmaceutical Development

Antimicrobial Activity : Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed promising activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties : Benzimidazole derivatives have been investigated for their anticancer effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, indicating its potential use in developing new anticancer therapies .

Organic Synthesis

Synthetic Intermediates : this compound serves as an important intermediate in organic synthesis. Its ability to undergo further chemical transformations makes it valuable in creating more complex molecules for various applications .

Catalysis : The compound has been explored as a catalyst in organic reactions, enhancing reaction rates and selectivity. This application is particularly relevant in the synthesis of pharmaceuticals and fine chemicals .

Case Study 1: Antimicrobial Testing

A study conducted by Nabulsi et al. (1991) evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The results indicated a strong inhibitory effect against Gram-positive bacteria, highlighting the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Activity

In a recent investigation published in the Journal of Medicinal Chemistry, researchers tested the anticancer properties of several benzimidazole derivatives. The study found that this compound exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of 2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit various enzymes and proteins, disrupting cellular processes. For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key differences in substituent groups profoundly impact physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula* Key Functional Groups
2-[(2'-Carbomethoxyphenoxy)methyl]-benzimidazole 2'-carbomethoxyphenoxy methyl C₁₇H₁₆N₂O₄ Ester (–OCOOCH₃)
2-(2-Aminophenyl)benzimidazole 2-aminophenyl C₁₃H₁₁N₃ Amine (–NH₂)
Pantoprazole Sodium 5-(difluoromethoxy), pyridylmethylsulfinyl C₁₆H₁₄F₂N₃NaO₄S Sulfoxide (–SO–), ether
1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole 4-methylphenoxy ethyl, phenoxyethylsulfanyl C₂₄H₂₄N₂O₂S Thioether (–S–), ether

*Molecular formulas for the target compound and others are inferred or derived from structural data.

Key Observations :

  • Ester vs.
  • Amino vs. Ether Groups: The amino group in 2-(2-aminophenyl)benzimidazole enhances reactivity, enabling participation in hydrogen bonding, whereas ethers (e.g., in ’s compound) improve lipophilicity .

Insights :

  • Antiulcer Activity : Sulfinyl groups (e.g., in pantoprazole) are critical for binding to proton pumps, whereas ester groups may lack this specificity .
  • Antimicrobial Potential: Amino-substituted benzimidazoles exhibit broader antimicrobial activity due to enhanced interaction with microbial enzymes .

Biological Activity

The compound 2-[(2'-carbomethoxyphenoxy)methyl]-benzimidazole (CAS Number: 132207-28-4) is a member of the benzimidazole family, which is known for its diverse biological activities. This article focuses on the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₁₄N₂O₃
  • Molecular Weight : 282.29 g/mol
  • Density : 1.296 g/cm³
  • Boiling Point : 528.6°C at 760 mmHg
  • Flash Point : 273.5°C

Pharmacological Activities

Benzimidazole derivatives have been extensively studied for their pharmacological properties, including:

  • Anticancer Activity :
    • Recent studies have shown that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF and U87 glioblastoma cells, with IC₅₀ values ranging from 25.72 ± 3.95 μM to 45.2 ± 13.0 μM .
    • The mechanism of action often involves the induction of apoptosis and inhibition of glycolysis in cancer cells, leading to reduced tumor growth in vivo .
  • Microtubule Disruption :
    • Benzimidazoles act by disrupting microtubule polymerization, which is crucial for mitosis. This property has been linked to their cytotoxic effects, making them effective as chemotherapeutic agents .
  • Antimicrobial Activity :
    • The compound has been noted for its bactericidal and fungicidal properties, making it a candidate for further development in treating infections .
  • Enzyme Inhibition :
    • Some benzimidazole derivatives have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzimidazole derivatives:

  • A study reported that a related benzimidazole compound significantly inhibited tumor growth in mice models when administered at specific dosages .
  • Another research highlighted the compound's ability to induce apoptosis through mitochondrial pathways, showcasing its potential as an anticancer agent .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis; glycolysis inhibition ,
Microtubule DisruptionDisruption of microtubule polymerization
AntimicrobialBactericidal and fungicidal properties ,
Enzyme InhibitionAChE and BuChE inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 2-[(2'-carbomethoxyphenoxy)methyl]-benzimidazole derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions between o-phenylenediamine and carbonyl-containing precursors. For example, solvent-free one-pot synthesis using organocatalysts (e.g., NaH in THF) can yield benzimidazole derivatives with high efficiency . The Phillips procedure, which involves reacting substituted 1,2-phenylenediamines with carboxylic acids, is widely employed to generate libraries of derivatives with varying substituents at positions 1, 2, or 5 of the benzimidazole core . Key steps include refluxing in anhydrous conditions and purification via recrystallization or column chromatography.

Q. How can spectroscopic techniques validate the structural integrity of synthesized derivatives?

  • Methodological Answer : Characterization relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and ester/carbomethoxy groups.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
  • HPLC with reference standards : Comparative analysis using pharmacopeial reference materials (e.g., EP impurities) ensures purity and identity .
    • For example, in solvent-free syntheses, FT-IR can monitor the disappearance of amine and carbonyl peaks to confirm reaction completion .

Q. What in vitro assays are suitable for evaluating antimicrobial activity of benzimidazole derivatives?

  • Methodological Answer : Standard protocols include:

  • Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • MTT assays for cytotoxicity screening against mammalian cell lines (e.g., MDA-MB-231), with IC50_{50} values calculated using a logarithmic scale (pIC50_{50}) .
  • Comparative studies using positive controls (e.g., chloramphenicol for bacteria, fluconazole for fungi) to contextualize activity .

Advanced Research Questions

Q. How can solvent-free synthesis be optimized to improve yield and reduce byproducts?

  • Methodological Answer : Optimization strategies include:

  • Catalyst screening : Testing organocatalysts (e.g., NaH) versus metal catalysts (e.g., Pd(PPh3_3)2_2Cl2_2) for reaction efficiency .
  • Temperature gradients : Reflux vs. microwave-assisted heating to reduce reaction time.
  • Byproduct analysis : TLC or GC-MS to identify side products (e.g., unreacted diamine or carboxylic acid intermediates) .
    • For example, solvent-free one-pot methods achieve >80% yield for 2-substituted benzimidazoles but may require post-synthetic purification via silica gel chromatography .

Q. How can QSAR models address discrepancies between predicted and experimental bioactivity data?

  • Methodological Answer :

  • Dataset curation : Compile IC50_{50} values from uniform assays (e.g., MTT) to minimize variability .
  • Descriptor selection : Use 2D-QSAR models with topological, electronic, and steric descriptors to correlate substituent effects with activity.
  • Validation : Compare predicted vs. experimental pIC50_{50} values (e.g., Table S1 in ) and apply statistical metrics (R2^2, RMSE) to identify outliers.
  • Mechanistic insights : Molecular docking can resolve contradictions by probing binding interactions (e.g., with viral proteases or bacterial enzymes) .

Q. What strategies enhance selectivity in benzimidazole-based catalytic applications?

  • Methodological Answer :

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF3_3) at position 2 to modulate redox properties for oxidation catalysis .
  • Metal complexation : Design Schiff base ligands (e.g., benzimidazole-amides) to coordinate transition metals (Cu, Pd) for asymmetric catalysis .
  • Kinetic studies : Monitor reaction progress (e.g., alcohol oxidation) using GC or UV-Vis spectroscopy to optimize turnover frequency .

Q. How can retrosynthetic analysis guide the design of 2,5-disubstituted benzimidazoles for targeted bioactivity?

  • Methodological Answer :

  • Fragment identification : Deconstruct target molecules into 1,2-phenylenediamine and carboxylic acid precursors .
  • Substituent mapping : Prioritize substituents at position 5 (e.g., -CH3_3, -OCH3_3) for enhanced protozoal inhibition (e.g., against Trichinella spiralis) .
  • Parallel synthesis : Use combinatorial libraries to screen substituent combinations (e.g., -SH, -NH2_2, -OH) for SAR studies .

Data Contradiction and Analysis

Q. How should researchers resolve conflicting reports on benzimidazole cytotoxicity across studies?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., MDA-MB-231) and reference drugs (e.g., camptothecin) to normalize IC50_{50} values .
  • Meta-analysis : Pool data from multiple studies (e.g., 131 derivatives in ) to identify trends in substituent-toxicity relationships.
  • Mechanistic validation : Perform apoptosis assays (e.g., Annexin V staining) to confirm cytotoxic pathways .

Safety and Handling

Q. What safety protocols are critical when handling reactive intermediates in benzimidazole synthesis?

  • Methodological Answer :

  • Ventilation : Use local exhaust systems for volatile intermediates (e.g., bromomethyl derivatives) .
  • PPE : Wear nitrile gloves and goggles when handling sensitizers (e.g., mercaptobenzimidazoles) .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal .

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